Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride
Description
- A 2-(2-methoxyethoxy) side chain on the acetamide carbonyl carbon, introducing hydrophilicity and flexibility.
- A hydrochloride salt, enhancing solubility in aqueous environments.
Its synthesis likely involves etherification steps to introduce the methoxyethoxy group, followed by salt formation .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-methoxyethoxy)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-6-7-16-8-11(14)13-10-4-2-9(12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLYSFCRHRKAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)NC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis typically begins with commercially available starting materials:
- 4-Aminophenyl derivative : The aromatic amine component providing the 4-aminophenyl group.
- 2-(2-Methoxyethoxy)acetyl chloride : The acyl chloride derivative that introduces the 2-(2-methoxyethoxy)acetamide moiety.
The reaction involves the formation of an amide bond between the amine group on the 4-aminophenyl ring and the acyl chloride under controlled conditions to form the target acetamide compound in its free base form, which is subsequently converted to the hydrochloride salt for enhanced stability and solubility.
Reaction Conditions and Procedure
- Solvent : Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to maintain a moisture-free environment, preventing hydrolysis of the acyl chloride.
- Temperature : The reaction is typically conducted at low temperatures (0–5°C) to control the exothermic nature of the acylation and reduce side reactions.
- Base : A tertiary amine base like triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the amide bond formation, thereby driving the reaction forward.
- Reaction Time : The mixture is stirred for several hours (commonly 2–6 hours) to ensure complete conversion.
- Dissolve 4-aminophenyl compound in anhydrous DCM or THF under inert atmosphere.
- Cool the solution to 0–5°C.
- Add triethylamine slowly to the solution.
- Add 2-(2-methoxyethoxy)acetyl chloride dropwise with stirring.
- Allow the reaction to proceed while maintaining temperature.
- Quench the reaction, then extract and purify the product.
Purification Techniques
- Recrystallization : Using solvents such as ethanol or ethyl acetate to obtain pure crystalline hydrochloride salt.
- Column Chromatography : Silica gel chromatography with solvent systems like ethyl acetate/hexane to separate impurities.
- High-Performance Liquid Chromatography (HPLC) : Employed especially in industrial settings for high purity and quality control.
Purity levels exceeding 95% are achievable with these methods, as confirmed by thin-layer chromatography (TLC) and HPLC monitoring.
Industrial Production Considerations
In large-scale or industrial synthesis:
- Batch or Continuous Flow Processes : Both methods are used, with continuous flow offering better control over reaction parameters and scalability.
- Optimization : Reaction parameters such as temperature, reagent stoichiometry, and solvent choice are optimized to maximize yield and minimize by-products.
- Advanced Purification : Industrial purification often uses preparative HPLC and crystallization under controlled conditions to ensure pharmaceutical-grade purity.
Reaction Mechanism and Chemical Considerations
The key reaction is the nucleophilic acyl substitution of the acyl chloride by the aromatic amine:
- The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
- Formation of a tetrahedral intermediate.
- Elimination of chloride ion, neutralized by the base.
- Formation of the amide bond.
The presence of the 2-(2-methoxyethoxy) side chain imparts solubility and influences reactivity, while the aromatic amine’s electronic properties affect the nucleophilicity and reaction rate.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Aminophenyl derivative, 2-(2-methoxyethoxy)acetyl chloride |
| Solvent | Anhydrous dichloromethane (DCM), THF |
| Base | Triethylamine, Pyridine |
| Temperature | 0–5°C |
| Reaction Time | 2–6 hours |
| Purification Methods | Recrystallization, Column Chromatography, HPLC |
| Yield | Typically >80% (varies with scale and conditions) |
| Purity | >95% (confirmed by HPLC/TLC) |
| Product Form | Hydrochloride salt |
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of the methoxyethoxy chain and aromatic amide protons (δ ~3.4–3.6 ppm for OCH2CH2O).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and molecular formula.
- X-ray Crystallography : Used if crystalline samples are available to confirm stereochemistry and molecular structure.
- UV-Vis Spectroscopy : For stability studies and purity assessment.
Research Findings and Notes
- The compound’s synthesis is well-established as a key intermediate in Erlotinib production, highlighting its medicinal importance.
- Reaction optimization focuses on minimizing side products such as hydroxylated or nitro derivatives, which can arise from oxidative or substitution side reactions.
- Stability studies show the hydrochloride salt form improves solubility and shelf-life, important for pharmaceutical applications.
- The synthetic route is adaptable to scale-up, with continuous flow methods gaining interest for industrial manufacturing.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and methoxyethyl side chain are susceptible to hydrolysis under specific conditions:
Key Findings :
-
Hydrolysis rates increase with temperature (>80°C) and prolonged reaction times (>6 hours).
-
The hydrochloride salt form enhances solubility in aqueous media, facilitating hydrolysis .
Alkylation and Arylation
The primary amine group on the phenyl ring undergoes alkylation/arylation, enabling structural diversification:
Table 1: Alkylation Reactions
Notes :
-
Alkylation at the para-amine position is sterically favored due to the electron-donating methoxyethoxy group .
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible for aryl functionalization .
Acylation and Carbamate Formation
The amine group reacts with acylating agents to form amides or carbamates:
Table 2: Acylation Outcomes
Mechanistic Insight :
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .
-
Steric hindrance from the methoxyethoxy group slightly reduces reaction efficiency .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-aminophenyl ring undergoes EAS at the ortho and para positions:
Table 3: EAS Reactivity
| Reagent | Position | Product | Yield | References |
|---|---|---|---|---|
| HNO₃ (Ac₂O, H₂SO₄) | Para | 2-Nitro-4-aminophenyl derivative | 60% | |
| Br₂ (FeBr₃) | Ortho | 3-Bromo-4-aminophenyl analog | 55% | |
| Cl₂ (AlCl₃) | Ortho | 3-Chloro-4-aminophenyl compound | 50% |
Observations :
-
The methoxyethoxy group directs substitution to the ortho position relative to the amine .
-
Nitration requires careful control of temperature (<5°C) to avoid over-nitration .
Coordination and Metal Complexation
The amide and amine functionalities enable metal chelation:
Key Insight :
Reductive Amination and Cross-Coupling
The amine group participates in reductive amination and palladium-catalyzed couplings:
Table 4: Catalytic Reactions
Optimization Notes :
Scientific Research Applications
Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and properties:
*Estimated using fragment-based methods.
Advantages and Limitations
- Target Compound :
- Advantages: High solubility, metabolic stability (ether group resists oxidation).
- Limitations: Lack of direct activity data; synthetic complexity of ether chain.
- Benzothiazole Derivatives: Advantages: Proven anticancer efficacy.
Biological Activity
Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride (CAS Number: 1586686-20-5) is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO. The compound features an acetamide functional group linked to a 4-aminophenyl moiety and a methoxyethoxy side chain. This structural configuration is significant for its biological activity.
Research indicates that compounds with acetamide structures can exhibit various biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of acetamide derivatives in cancer treatment. For example, compounds similar to Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)- have shown efficacy against resistant cancer cell lines by inducing apoptosis and autophagy .
- Enzyme Inhibition : Acetamide derivatives have been studied for their ability to inhibit enzymes such as urease, which is involved in various pathological conditions. The inhibition of urease can lead to reduced ammonia production in the body, impacting conditions like urinary tract infections .
Case Studies and Experimental Results
- Anticancer Studies :
- Urease Inhibition :
Table 1: Summary of Biological Activities
Pharmacological Implications
The biological activities associated with Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)- suggest its potential use in developing new therapeutic agents for treating cancer and infections. The structure-activity relationship (SAR) studies indicate that modifications to the acetamide structure can enhance efficacy and selectivity against specific targets.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis of acetamide derivatives typically involves multi-step reactions with careful optimization of catalysts, solvents, and purification methods. For example, 2-chloroacetamide can react with substituted phenols or amines under weakly basic conditions (e.g., K₂CO₃ in acetonitrile) to form intermediates, followed by hydrochloride salt formation . Triethylamine is often used as a catalyst in coupling reactions, and TLC monitoring ensures reaction completion . Low yields (2–5%) in multi-step syntheses may require solvent optimization (e.g., acetonitrile vs. DMF) or alternative catalysts .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
Key methods include:
- NMR spectroscopy for verifying substituent positions and hydrogen bonding patterns .
- Single-crystal XRD to resolve intramolecular interactions, such as hydrogen bonds between acetamide carbonyl groups and aromatic amines .
- FTIR for identifying functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis to validate stoichiometry (e.g., deviations <0.5% for C/H/N) .
Q. How should solubility and stability be assessed for in vitro studies?
Solubility can be determined in polar solvents (e.g., DMSO, ethanol) using UV-vis spectroscopy, with concentrations >61.3 µg/mL indicating suitability for biological assays . Stability testing under varying pH (4–9) and temperatures (4–25°C) via HPLC monitoring is recommended. Storage at 0–6°C in amber vials prevents degradation for analogs like 4-aminophenylthioether .
Q. What purification strategies are effective for isolating the hydrochloride salt?
Post-synthesis, filtration removes unreacted reagents (e.g., K₂CO₃), followed by solvent evaporation under reduced pressure . Recrystallization in ethanol or methanol yields high-purity crystals. Centrifugation and lyophilization are preferred for hygroscopic derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR analysis involves systematic modification of the 4-aminophenyl group and methoxyethoxy chain. For example:
- Replacing the methoxy group with bulkier substituents (e.g., trifluoromethoxy) may improve receptor binding .
- Introducing sulfonyl or thiazole moieties (as in 2-chloro-N,N-diphenyl acetamide derivatives) enhances anti-inflammatory or analgesic activity . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like cyclooxygenase .
Q. What mechanisms underlie its biological activity in disease models?
Molecular docking studies suggest that acetamide derivatives inhibit enzymes (e.g., RORγt) by forming hydrogen bonds with key residues (e.g., His323) and hydrophobic interactions with the methoxyethoxy chain . In vivo evaluation in inflammation models (e.g., murine TH17 differentiation assays) can validate mechanistic pathways .
Q. How do crystallographic data inform intermolecular interactions and formulation design?
Single-crystal XRD reveals head-to-tail packing via C–H⋯O hydrogen bonds, which stabilize the hydrochloride salt . Centrosymmetric interactions along the [101] direction suggest preferential crystal growth, critical for optimizing dissolution rates in solid formulations .
Q. How can researchers resolve contradictions in synthesis yields or bioactivity data?
Discrepancies in yields (e.g., 2% vs. 5%) may stem from solvent purity or reaction scale. Replicate experiments under inert atmospheres (N₂/Ar) and standardized TLC protocols are advised . Conflicting bioactivity data require dose-response revalidation (e.g., MTT assays ) and metabolite profiling to exclude off-target effects.
Q. What computational tools are suitable for modeling its pharmacokinetic properties?
- Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for blood-brain barrier penetration predictions.
- ADMET prediction (SwissADME) evaluates logP (optimal range: 2–3) and CYP450 inhibition risks .
- DFT calculations (Gaussian 09) optimize electronic properties for redox stability .
Q. How can analytical methods be validated for quality control in reference standards?
HPLC-UV (λ = 254 nm) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) achieves baseline separation of impurities . Method validation includes:
- Linearity (R² > 0.99 over 1–100 µg/mL).
- Recovery rates (95–105%) via spiked samples.
- Forced degradation studies (heat, light, acid/alkali) to confirm specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
